molecular formula C10H12N2O2 B8498590 2-Methyl-6-nitro-5-indanamine

2-Methyl-6-nitro-5-indanamine

Cat. No.: B8498590
M. Wt: 192.21 g/mol
InChI Key: WFOCYKVBYORTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitro-5-indanamine is a chemical compound offered for research and development purposes. It features an indane structure, which is a rigid scaffold of interest in medicinal chemistry as a conformationally restricted analog of phenethylamines . The nitro and amine functional groups on the aromatic ring make it a potential intermediate for the synthesis of more complex molecules for pharmaceutical and biological testing . Research Applications: This compound may serve as a key building block in organic synthesis and drug discovery projects. Researchers might explore its utility as a precursor for the development of novel ligands or pharmacologically active agents. Its structure suggests potential for incorporation into compounds for screening against various biological targets. Usage Note: Researchers are responsible for verifying the suitability of this compound for their specific applications. Thorough characterization, including by NMR spectroscopy and mass spectrometry, is recommended upon receipt. Important Notice: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. All safety data sheets and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-methyl-6-nitro-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C10H12N2O2/c1-6-2-7-4-9(11)10(12(13)14)5-8(7)3-6/h4-6H,2-3,11H2,1H3

InChI Key

WFOCYKVBYORTPM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C=C2C1)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Methyl-6-nitro-5-indanamine with key structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 2-Me, 6-NO₂, 5-NH₂ (indane backbone) C₁₀H₁₂N₂O₂ 192.22 Likely low water solubility; nitro group may reduce basicity of amine. Pharmacological activity uncharacterized.
2-Amino-5-nitroindane hydrochloride 5-NO₂, 2-NH₂ (indane backbone) C₉H₁₀N₂O₂·HCl 214.66 (salt) Hydrochloride salt improves solubility; positional isomer of target compound. No reported bioactivity.
5-IAI (5-Iodo-2-aminoindane) 5-I, 2-NH₂ (indane backbone) C₉H₁₀IN 243.09 Serotonergic activity; acts as a serotonin releasing agent (SRA).
MDAI (5,6-Methylenedioxy-2-aminoindane) 5,6-MD, 2-NH₂ (indane backbone) C₁₀H₁₁NO₂ 177.20 Selective serotonin reuptake inhibitor (SSRI); non-neurotoxic at low doses.
2-Methyl-5-nitroaniline 2-Me, 5-NO₂ (aniline backbone) C₇H₈N₂O₂ 152.15 Solid (mp 99–101°C); industrial use as a dye intermediate. No CNS activity.

Key Differences and Implications

Backbone Rigidity :

  • The indane scaffold in this compound provides conformational rigidity compared to simpler aniline derivatives (e.g., 2-Methyl-5-nitroaniline). This rigidity may enhance receptor selectivity but reduce synthetic accessibility .

Substituent Effects: Nitro Group Position: The 6-nitro substituent in the target compound vs. the 5-nitro in 2-Amino-5-nitroindane hydrochloride alters electronic distribution. Positional isomers often exhibit divergent solubility and reactivity . Methyl vs.

Pharmacological Profiles: Nitro-substituted indanamines (e.g., target compound) lack documented serotonin-related activity, unlike 5-IAI and MDAI, which show pronounced serotonergic effects. This suggests the nitro group may sterically or electronically hinder receptor interactions .

Physicochemical Properties: The nitro group in this compound likely decreases water solubility compared to non-nitro analogs. Hydrochloride salts (e.g., 2-Amino-5-nitroindane hydrochloride) mitigate this issue .

Q & A

Basic: What are the recommended synthetic routes for 2-Methyl-6-nitro-5-indanamine, and how should purity be validated?

Methodological Answer:
Synthesis typically involves multi-step nitro-functionalization and methylation of indanamine precursors. Key steps include:

  • Nitration: Optimize reaction conditions (e.g., HNO₃/H₂SO₄ ratios) to minimize byproducts .
  • Methylation: Use alkylating agents (e.g., methyl iodide) under inert atmospheres to prevent oxidation .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Validation: Characterize via HPLC (C18 column, UV detection at 254 nm) and compare retention times with reference standards. Confirm structural integrity using 1H^1H-NMR (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers address contradictory data in pharmacological studies of this compound?

Methodological Answer:
Contradictions often arise from variability in assay conditions or pharmacokinetic models. Mitigation strategies include:

  • Experimental Harmonization: Standardize cell lines (e.g., HEK-293 vs. CHO), buffer pH, and incubation times across studies .
  • Dose-Response Meta-Analysis: Pool data from independent studies using random-effects models to quantify heterogeneity (I² statistic). Adjust for batch effects via mixed linear regression .
  • Mechanistic Confounders: Control for off-target receptor interactions (e.g., serotonin vs. dopamine receptors) using competitive binding assays with selective antagonists .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR: Confirm nitro (-NO₂) stretches at 1520–1350 cm⁻¹ and amine (-NH₂) vibrations at 3350–3300 cm⁻¹ .
  • 13C^{13}C-NMR: Assign methyl groups (δ 20–25 ppm) and nitro-aromatic carbons (δ 140–150 ppm) using DEPT-135 .
  • Mass Spectrometry: Use ESI-MS in positive ion mode to detect [M+H]⁺ peaks and isotope patterns consistent with molecular formula (C₁₀H₁₂N₂O₂) .

Advanced: How to design a systematic review of this compound’s neuropharmacological effects?

Methodological Answer:

  • Question Formulation: Define PICO criteria (Population: rodent models; Intervention: dose ranges; Comparator: saline/controls; Outcomes: locomotor activity, receptor binding) .
  • Search Strategy: Use Boolean operators in PubMed/Scopus (e.g., "(this compound) AND (neurotransmitter OR pharmacokinetics)") and screen grey literature via ProQuest .
  • Risk of Bias Assessment: Apply SYRCLE’s RoB tool for animal studies to evaluate randomization, blinding, and outcome reporting .
  • Data Synthesis: Perform subgroup analysis by species (rats vs. mice) and route of administration (intraperitoneal vs. oral) .

Basic: What are the storage and stability protocols for this compound?

Methodological Answer:

  • Storage: Keep in amber vials under argon at −20°C to prevent photodegradation and oxidation .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor nitro group reduction via UV-Vis spectral shifts (λmax ~400 nm) .

Advanced: How to resolve discrepancies in reported IC₅₀ values for this compound across enzymatic assays?

Methodological Answer:

  • Assay Optimization: Validate enzyme activity (e.g., MAO-A) using positive controls (clorgyline) and pre-incubation times ≥30 mins .
  • Data Normalization: Correct for protein concentration (Bradford assay) and non-specific binding (blank wells with heat-denatured enzyme) .
  • Statistical Reconciliation: Apply Bland-Altman plots to assess agreement between labs and identify systematic biases (e.g., plate reader calibration drift) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and ANSI Z87.1-rated goggles to prevent dermal/ocular exposure .
  • Ventilation: Work in fume hoods with ≥100 ft/min face velocity; monitor airborne particulates via NIOSH Method 0500 .
  • Spill Management: Neutralize spills with activated charcoal, then collect in hazardous waste containers labeled for nitro compounds .

Advanced: How to model the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Descriptor Selection: Compute electronic parameters (HOMO/LUMO via DFT/B3LYP/6-31G**) and steric effects (molar refractivity) .
  • QSAR Workflow: Use partial least squares (PLS) regression with cross-validation (k=5) to correlate descriptors with IC₅₀. Validate models via external test sets (R² > 0.6) .
  • Synthetic Prioritization: Rank derivatives by predicted activity and synthetic accessibility (SAscore) using cheminformatics tools like RDKit .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.